molecular formula C7H7N3O2 B13038294 Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 135830-15-8

Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No.: B13038294
CAS No.: 135830-15-8
M. Wt: 165.15 g/mol
InChI Key: LQTLPKPRUIQFCC-UHFFFAOYSA-N
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Description

Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound that features both imidazole and pyrazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted amidoximes with activated alkynes in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method allows for the rapid formation of the desired imidazole-pyrazole scaffold.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .

Scientific Research Applications

Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
  • Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

Comparison: Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity profiles .

Properties

IUPAC Name

methyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-12-7(11)5-4-9-10-3-2-8-6(5)10/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTLPKPRUIQFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN2C1=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247203
Record name Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135830-15-8
Record name Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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